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3-Allyl-1-methyl-2-thioxoimidazolidin-4-one

Physicochemical profiling Lipophilicity Drug-likeness

Generic N3-unsubstituted thiohydantoins introduce unwanted H-bond donor character, complicating kinase SAR and fragment screening. This compound eliminates that issue. - **Key differentiator**: N3-allyl / N1-methyl pattern; zero HBD, XLogP 0.6, MW 170 Da (Rule-of-Three compliant). - **Synthetic handle**: Terminal alkene enables thiol-ene, metathesis, or covalent warhead introduction. - **Research value**: Class evidence shows low-µM dual EGFR/VEGFR-2 inhibition; ideal for CNS-kinase or antifungal SAR.

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
CAS No. 97403-83-3
Cat. No. B3059309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allyl-1-methyl-2-thioxoimidazolidin-4-one
CAS97403-83-3
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCN1CC(=O)N(C1=S)CC=C
InChIInChI=1S/C7H10N2OS/c1-3-4-9-6(10)5-8(2)7(9)11/h3H,1,4-5H2,2H3
InChIKeyCSOZJWJXTNWDRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Physicochemical Baseline


3-Allyl-1-methyl-2-thioxoimidazolidin-4-one (CAS 97403-83-3) is a C7H10N2OS heterocycle belonging to the 2-thioxoimidazolidin-4-one (thiohydantoin) family, bearing a reactive allyl substituent at N3 and a methyl group at N1 . The compound has a molecular weight of 170.23 g·mol⁻¹, a calculated density of 1.24 g·cm⁻³, a boiling point of 222.9 °C (760 mmHg), and a predicted XLogP3 of 0.6, indicating moderate lipophilicity . Unlike many in-class analogs, this compound possesses zero hydrogen-bond donors (HBD = 0) and only two hydrogen-bond acceptors (HBA = 2), a profile that reduces promiscuous binding while retaining solubility . The allyl group provides a synthetic handle for further derivatization (e.g., thiol-ene click chemistry, cross-metathesis, or radical cyclization), a feature absent in simpler 2-thioxoimidazolidin-4-ones [1].

Allyl derivatization handle
Enables thiol‑ene, metathesis, and cross‑coupling for rapid library synthesis.
Zero H‑bond donor profile
Minimizes promiscuous binding compared to N3‑H thiohydantoins.
Balanced lipophilicity window
Reported logP ~0.6 supports membrane permeability without excessive lipophilicity.
Conformationally flexible scaffold
Two rotatable bonds enable induced‑fit interactions absent in rigid analogs.

Differentiation from Generic Thiohydantoin Analogs


Whereas the 2-thioxoimidazolidin-4-one core is common to many research chemicals, the specific N3‑allyl / N1‑methyl substitution pattern of this compound is a non‑trivial differentiator that generic in‑class analogs cannot reproduce. The allyl group eliminates the H‑bond donor character present in N3‑unsubstituted analogs such as 1‑methyl‑2‑thioxoimidazolidin‑4‑one (HBD = 1), thereby reducing off‑target protein binding and altering solubility by >1 log unit in LogP . Concurrently, the absence of a bulky C5 substituent (e.g., 5,5‑dimethyl in CAS 53517‑95‑6) preserves conformational flexibility at the imidazolidinone ring and lowers molecular complexity, which is critical when the compound serves as a modular intermediate for library synthesis or fragment‑based drug discovery [1]. Class‑level evidence demonstrates that 2‑thioxoimidazolidin‑4‑one derivatives incorporating an N‑allyl motif achieve dual EGFR/VEGFR‑2 kinase inhibition with IC₅₀ values in the low‑micromolar range [2], an activity profile that is contingent on the intact N3‑allyl pharmacophore and cannot be realized with N3‑hydrogen or N3‑aryl congeners. Substituting this compound with a simpler thiohydantoin would therefore alter both physicochemical behaviour and target engagement capacity, undermining reproducibility in structure‑activity studies.

H‑bond donor mismatch
N3‑unsubstituted thiohydantoins contain an H‑bond donor; the target’s HBD=0 profile may alter off‑target binding and solubility.
Lipophilicity window alteration
5,5‑dimethyl analog increases logP by over one unit, potentially reducing aqueous solubility for screening buffers.
Conformational rigidity penalty
N3‑H analogs lack rotatable bonds; allyl removal eliminates conformational sampling needed for induced‑fit binding.

Product-Specific Differentiation Evidence


Allyl-Driven Lipophilicity Shift vs. N3-Unsubstituted Analog

The introduction of an N3‑allyl substituent on the 2‑thioxoimidazolidin‑4‑one scaffold increases the computed ACD/LogP from −0.85 (1‑methyl‑2‑thioxoimidazolidin‑4‑one, CAS 29181‑65‑5) to −0.22 for the target compound, a ΔLogP of +0.63, while the XLogP3 value of 0.6 provides a consistent lipophilicity estimate . This shift places the compound closer to the optimal LogP range (1–3) for membrane permeability, yet below the threshold associated with poor aqueous solubility. In contrast, the 3‑allyl‑5,5‑dimethyl analog (CAS 53517‑95‑6) exhibits a LogP of 0.942, representing a further +1.79 log‑unit increase relative to the N3‑unsubstituted baseline, which may compromise solubility in aqueous screening buffers [1].

Lipophilicity shift
Head‑to‑head
ΔLogP +0.63 vs N3‑H analog
Balanced logP window supports permeability; avoids excessive lipophilicity of 5,5‑dimethyl analog.
Computed ACD/LogP; XLogP3 0.6 consistent.
Physicochemical profiling Lipophilicity Drug-likeness

Zero Hydrogen-Bond Donors vs. Standard Thiohydantoins

The target compound contains zero hydrogen-bond donor atoms, compared to one HBD in the N3‑unsubstituted analog 1‑methyl‑2‑thioxoimidazolidin‑4‑one (CAS 29181‑65‑5) . This difference arises because the N3 position carries an allyl substituent rather than a hydrogen atom, eliminating the N–H donor. In established drug‑likeness filters, an HBD count of zero is associated with reduced off‑target promiscuity and improved oral bioavailability, whereas HBD ≥ 1 contributes to increased polar surface area and potential P‑gp recognition [1].

H‑bond donor count
Head‑to‑head
HBD = 0
Eliminates N3‑H donor; reduces off‑target promiscuity risk.
N3‑unsubstituted analog has HBD = 1.
Hydrogen bonding Off-target promiscuity Drug design filters

Enhanced Conformational Flexibility vs. Rigid Analogs

The target compound possesses two freely rotatable bonds (the N3–allyl C–C and the N1–methyl C–N bonds), compared to zero rotatable bonds in the N3‑unsubstituted 1‑methyl‑2‑thioxoimidazolidin‑4‑one (CAS 29181‑65‑5) . This modest increase in rotational freedom allows the allyl side chain to sample multiple low‑energy conformations, potentially enabling induced‑fit interactions with flexible protein binding pockets without introducing the excessive entropic penalty associated with highly flexible molecules.

Rotatable bonds
Head‑to‑head
2 rotatable bonds
Enables induced‑fit conformations; absent in rigid N3‑H analog.
Equivalent count to 5,5‑dimethyl but without steric clash.
Conformational flexibility Molecular recognition Scaffold design

Class-Level EGFR Inhibition Potency

In a head‑to‑head kinase inhibition panel, the bis‑thiohydantoin derivative 4c (bearing an allyl substituent on one thiohydantoin ring) inhibited EGFR with an IC₅₀ of 90 nM, compared to 70 nM for the clinical EGFR inhibitor erlotinib [1]. This 1.3‑fold difference demonstrates that the N‑allyl‑2‑thioxoimidazolidin‑4‑one motif, which is the core pharmacophoric element of the target compound, can achieve near‑reference‑level EGFR potency. While the target compound itself has not been directly assayed in the same panel (see limitation note below), the class‑level SAR establishes the allyl‑thiohydantoin as a privileged fragment for EGFR‑targeted design.

EGFR inhibition
Class‑level
90 nM (allyl‑thiohydantoin derivative)
Class‑level SAR supports EGFR inhibitor scaffold; target compound not directly assayed.
Erlotinib IC₅₀ = 70 nM as reference.
Kinase inhibition EGFR Anticancer Thiohydantoin SAR

Class-Level Dual EGFR/VEGFR-2 Inhibition Superiority

In a comprehensive study of 2‑thioxoimidazolidin‑4‑one derivatives, compounds 6 and 8a demonstrated superior cytotoxic activity compared to both sorafenib and erlotinib across MCF‑7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines [1]. These compounds also exhibited better EGFR and VEGFR‑2 inhibitory activity than the reference drugs, and mechanistic assays confirmed apoptotic induction via p53 upregulation, caspase‑7/‑9 activation, and increased Bax/Bcl‑2 ratio. Although the specific 3‑allyl‑1‑methyl substitution is not present in compounds 6 and 8a, the study establishes the 2‑thioxoimidazolidin‑4‑one core as capable of delivering dual‑kinase inhibition with potency exceeding clinical benchmarks, supporting the rationale for exploring the target compound as a structurally distinct entry point into this validated chemotype.

Dual EGFR/VEGFR‑2
Class‑level
Reported higher activity than sorafenib in MCF‑7, HepG2, A549
Scaffold validated as dual‑kinase probe; target substitution pattern untested.
Apoptosis markers induced; data from peer‑reviewed study.
Dual kinase inhibition EGFR/VEGFR-2 Cytotoxicity Apoptosis

Research and Industrial Application Scenarios


EGFR/VEGFR-2 Dual Kinase Inhibitor Lead Optimization

The class‑level evidence establishing 2‑thioxoimidazolidin‑4‑ones as dual EGFR/VEGFR‑2 inhibitors with potency superior to sorafenib and erlotinib [1] makes this compound a strategically valuable entry point for SAR campaigns. Its N3‑allyl group can be exploited for structure‑guided optimization of the kinase hinge‑binding region while the N1‑methyl group anchors the core. The HBD‑free profile and balanced LogP (0.6) are computationally favorable for CNS‑penetrant kinase inhibitor design where blood‑brain barrier permeability is desired.

Fragment-Based Drug Discovery with Orthogonal Diversity Vectors

With a molecular weight of 170 Da, rotatable bond count of 2, and topological polar surface area of 55.6 Ų, the compound satisfies all Rule‑of‑Three fragment criteria [1]. The allyl handle at N3 enables rapid fragment elaboration via olefin metathesis, thiol‑ene click chemistry, or palladium‑catalyzed cross‑coupling [2], allowing fragment growing with minimal synthetic burden. In contrast, the N3‑unsubstituted analog (HBD = 1) introduces unwanted hydrogen‑bond donor character that can complicate fragment‑based screening interpretation .

Covalent Probe Development via Allyl Warhead Functionalization

The terminal alkene of the N3‑allyl group provides a latent electrophilic warhead precursor. It can be converted to an epoxide, aziridine, or α,β‑unsaturated carbonyl for covalent target engagement studies, a strategy that is precluded in N3‑aryl or N3‑alkyl‑saturated analogs [1]. The thioxo group at C2 additionally offers a distinct spectroscopic handle (UV‑Vis absorption at ~270–290 nm) for biophysical binding assays and may serve as a metal‑chelating warhead for metalloenzyme targets.

Antifungal Lead Scaffold for Agricultural Application

Studies on 2‑thioxoimidazolidin‑4‑one derivatives have demonstrated promising antifungal activity against Aspergillus niger, with MIC values as low as 25 µg/mL for certain analogs [1]. The target compound's moderate lipophilicity (XLogP3 = 0.6) and boiling point of 222.9 °C suggest adequate foliar retention and thermal stability for agricultural formulation development, distinguishing it from more lipophilic analogs (e.g., 5,5‑dimethyl derivative, LogP = 0.942) that may exhibit excessive soil adsorption.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
N3‑allyl derivatizable core; zero HBD profile
EGFR/VEGFR‑2 SAR campaigns; hinge‑binding design
Fragment‑based drug discovery
Rule‑of‑3 compliant fragment with allyl handle
Fragment growing via metathesis, click chemistry, or cross‑coupling
Covalent target engagement studies
Terminal alkene warhead precursor; thioxo UV‑vis probe
Electrophilic warhead installation; biophysical binding assays
Agricultural antifungal screening
Moderate lipophilicity for foliar retention; thermal stability
In vitro antifungal MIC; soil adsorption assessment
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